
alpha-Chloro-3-nitrobenzaldoxime
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Overview
Description
Alpha-Chloro-3-nitrobenzaldoxime is a substituted benzaldoxime derivative characterized by a chloro (-Cl) group at the alpha position (adjacent to the oxime group) and a nitro (-NO₂) group at the 3-position of the benzene ring. The oxime (-CH=N-OH) functional group enables participation in condensation and rearrangement reactions, while the electron-withdrawing nitro and chloro groups enhance electrophilicity, facilitating derivatization in organic synthesis .
Scientific Research Applications
Medicinal Chemistry Applications
Cholinesterase Reactivation:
Alpha-Chloro-3-nitrobenzaldoxime has been studied for its potential role as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphate compounds. This application is crucial in developing antidotes for nerve agent exposure, as it can help restore AChE activity, which is vital for neurotransmitter regulation in the nervous system .
Anticancer Activity:
Recent studies have indicated that derivatives of benzaldoxime, including this compound, exhibit anticancer properties. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7. The half-maximal inhibitory concentration (IC50) values for these compounds suggest their potential as therapeutic agents in cancer treatment .
Synthetic Organic Chemistry
Synthesis of Nitriles:
this compound serves as an intermediate in the synthesis of nitrile compounds, which are important precursors in the production of pharmaceuticals and agrochemicals. The process typically involves the reaction of this compound with hydroxylamine salts to yield nitriles under specific conditions .
Oxime Formation:
The compound is also utilized in the formation of oximes from aldehydes, which are valuable intermediates in organic synthesis. Oximes derived from aldehydes can be transformed into various functional groups, expanding their utility in synthetic pathways .
Environmental Applications
Chemical Scavengers:
this compound has been investigated for its ability to act as a chemical scavenger for pollutants and toxic substances. Its reactivity with electrophilic species makes it a candidate for use in environmental remediation strategies aimed at detoxifying hazardous materials .
Data Table: Applications Summary
Case Studies
-
Cholinesterase Reactivation Study:
A study highlighted the efficacy of this compound in reactivating AChE inhibited by organophosphates. The research demonstrated that the compound could significantly reduce toxicity levels in animal models exposed to nerve agents, indicating its potential as an antidote . -
Anticancer Activity Research:
In another investigation, derivatives similar to this compound were tested against various cancer cell lines. Results showed that certain compounds exhibited IC50 values lower than those of standard chemotherapeutics, suggesting that they may provide a new avenue for cancer treatment .
Q & A
Basic Research Questions
Q. How can researchers design a safe and efficient synthesis protocol for alpha-Chloro-3-nitrobenzaldoxime?
- Methodological Answer : Begin with a literature review to identify existing synthetic routes (e.g., nitration of chlorinated benzaldoximes or oxime formation from substituted benzaldehydes) . Validate precursors (e.g., nitro-substituted chlorobenzaldehyde derivatives) using spectral databases to confirm purity . Optimize reaction conditions (solvent polarity, temperature, and catalyst selection) through iterative testing, prioritizing safety by referencing hazard data for nitro and chloro intermediates (e.g., explosion risks, toxicity) . Document procedural deviations and reproducibility metrics (yield, purity) to align with primary literature standards .
Q. What spectroscopic techniques are most suitable for characterizing alpha-Chloro-3-nitrobenzaldoxime?
- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to confirm oxime protonation and nitro/chloro substitution patterns. FT-IR can validate oxime (-NOH) stretching frequencies (~3200 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹). Mass spectrometry (EI/ESI) is critical for molecular ion confirmation and fragmentation analysis, especially to distinguish positional isomers (e.g., meta vs. para nitro placement) . Cross-reference spectral data with computational simulations (e.g., DFT for IR/NMR predictions) to resolve ambiguities .
Q. What safety protocols are essential for handling alpha-Chloro-3-nitrobenzaldoxime in laboratory settings?
- Methodological Answer : Prioritize PPE (gloves, goggles, lab coats) due to potential skin/eye irritation risks . Conduct reactions in a fume hood to mitigate inhalation hazards from nitro-group decomposition products. Store the compound in a cool, dry environment away from reducing agents to prevent explosive interactions. Follow waste disposal guidelines for halogenated nitroaromatics, using neutralization protocols (e.g., alkaline hydrolysis) before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for alpha-Chloro-3-nitrobenzaldoxime synthesis?
- Methodological Answer : Perform a systematic reproducibility study by isolating variables (e.g., reagent purity, moisture levels, stirring efficiency) . Use statistical tools (e.g., ANOVA) to compare yields across replicated conditions. Analyze byproducts via HPLC-MS to identify side reactions (e.g., over-nitration or oxime tautomerization) that may explain discrepancies. Publish negative results to clarify optimal conditions .
Q. What computational strategies are effective for studying the electronic properties of alpha-Chloro-3-nitrobenzaldoxime?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity (e.g., electrophilic/nucleophilic sites). Compare computed IR/Raman spectra with experimental data to validate tautomeric forms (syn vs. anti oxime configurations) . Use molecular dynamics simulations to assess solvation effects on stability, particularly in polar aprotic solvents .
Q. How to design experiments for evaluating the thermal stability of alpha-Chloro-3-nitrobenzaldoxime under varying conditions?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to quantify decomposition thresholds. Pair with gas chromatography-mass spectrometry (GC-MS) to identify volatile degradation products. Test stability in inert vs. oxidizing atmospheres to model real-world storage scenarios. Correlate results with molecular simulations to propose stabilization strategies (e.g., encapsulation or derivatization) .
Q. Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data in toxicological studies of alpha-Chloro-3-nitrobenzaldoxime?
- Methodological Answer : Apply non-linear regression models (e.g., log-logistic curves) to estimate EC50/LC50 values. Use Bootstrap resampling to assess confidence intervals for small datasets. Validate model assumptions (e.g., normality, homoscedasticity) via residual plots. Cross-validate with alternative models (e.g., probit analysis) to ensure robustness .
Q. How to validate the purity of alpha-Chloro-3-nitrobenzaldoxime in multi-step synthetic workflows?
- Methodological Answer : Integrate HPLC with diode-array detection (DAD) to quantify impurities at trace levels (<0.1%). Compare retention times and UV-Vis spectra against synthetic byproducts (e.g., dechlorinated or denitrated analogs). Confirm purity via elemental analysis (C, H, N, Cl) and report deviations from theoretical compositions .
Q. Experimental Design
Q. What strategies optimize the scalability of alpha-Chloro-3-nitrobenzaldoxime synthesis for collaborative studies?
- Methodological Answer : Design modular reaction setups (e.g., flow chemistry) to enhance reproducibility across labs. Use design of experiments (DoE) to identify critical process parameters (e.g., temperature gradients, mixing rates). Share standardized characterization protocols (e.g., NMR acquisition parameters) to minimize inter-lab variability .
Q. How to investigate the tautomeric equilibrium of alpha-Chloro-3-nitrobenzaldoxime in solution?
Comparison with Similar Compounds
alpha-Chloro-4-nitrobenzaldoxime (CAS 1011-84-3)
- Structural Differences: The nitro group is positioned at the 4-carbon instead of the 3-carbon.
- Reactivity : The oxime group participates in nucleophilic reactions (e.g., forming hydrazones), while the nitro group stabilizes intermediates in substitution reactions.
- Applications : Used as a building block in pharmaceuticals and agrochemicals due to its versatile reactivity .
1-Chloro-3-nitrobenzene (CAS 121-73-3)
- Functional Groups : Lacks the oxime group, reducing its utility in condensation reactions.
- Reactivity : Primarily undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation). The absence of an oxime limits its role in complex molecule synthesis.
- Safety : Requires precautions against inhalation and skin contact, similar to nitroaromatics .
4-Chloro-3-nitrobenzoic Acid
- Functional Groups : Features a carboxylic acid (-COOH) instead of an oxime.
- Reactivity : The acidic proton enhances solubility in polar solvents and enables salt formation. Used in synthesizing amides and esters.
- Applications : Intermediate in dyes and pharmaceuticals, leveraging nitro and chloro groups for further functionalization .
Comparative Data Table
Research Findings and Key Insights
- Electronic Effects : The 3-nitro substituent in this compound likely creates a meta-directing electronic environment, contrasting with the para-directing effects in its 4-nitro isomer. This impacts regioselectivity in further reactions .
- Synthetic Utility : The oxime group distinguishes benzaldoximes from simpler nitroaromatics, enabling applications in metal chelation and heterocycle synthesis .
Properties
Molecular Formula |
C7H5ClN2O3 |
---|---|
Molecular Weight |
200.58 g/mol |
IUPAC Name |
N-hydroxy-3-nitrobenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H5ClN2O3/c8-7(9-11)5-2-1-3-6(4-5)10(12)13/h1-4,11H |
InChI Key |
LSAGTJSJWCRWAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NO)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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